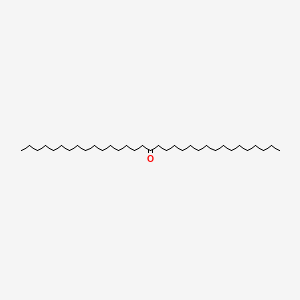

Tritriacontan-17-one

描述

属性

IUPAC Name |

tritriacontan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRZDGZUYNRFMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H66O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177530 | |

| Record name | Tritriacontan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22986-69-2 | |

| Record name | 17-Tritriacontanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22986-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tritriacontan-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022986692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tritriacontan-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tritriacontan-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Tritriacontan 17 One

Established Synthetic Pathways for Long-Chain Ketones

The synthesis of long-chain ketones like tritriacontan-17-one can be achieved through various established methodologies. These methods often involve the use of long-chain precursors and are designed to be efficient and selective.

Oxidation Reactions of Precursor Alcohols

A primary and widely employed method for synthesizing ketones is the oxidation of secondary alcohols. wikipedia.org In the case of this compound, the corresponding precursor would be tritriacontan-17-ol. rsc.org This transformation requires an oxidizing agent to convert the hydroxyl group into a carbonyl group.

A variety of catalytic systems have been developed to facilitate the oxidation of secondary alcohols to ketones under mild and environmentally benign conditions. These include:

TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) based systems: TEMPO, in conjunction with a co-oxidant like sodium hypochlorite (B82951) or Oxone, is an effective catalyst for the selective oxidation of primary and secondary alcohols. cmu.edud-nb.info The reaction conditions, including the choice of solvent, can be optimized to favor the formation of ketones from secondary alcohols. For instance, toluene (B28343) has been found to be a more suitable solvent than dichloromethane (B109758) for the oxidation of secondary alcohols using a TEMPO/Oxone system. cmu.edu

Metal-based catalysts: Various transition metal catalysts have demonstrated high efficacy in the oxidation of secondary alcohols. These include palladium, ruthenium, cobalt, and titanium-based systems. rsc.orgtandfonline.comnih.govmdpi.com For example, nanocrystalline TiO₂ has been used as a heterogeneous catalyst with hydrogen peroxide as the oxidant for the conversion of secondary alcohols to ketones with high yields. tandfonline.com Similarly, a (PhenS)Pd(II) complex in an aqueous biphasic system with air as the oxidant has been shown to be effective for a range of alcohols. acs.org

Nitric acid and Iron(III) chloride: A combination of nitric acid and iron(III) chloride in a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can selectively oxidize secondary alcohols to ketones with excellent yields using molecular oxygen as the terminal oxidant. acs.org

The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, especially when dealing with substrates that may have other sensitive functional groups.

Strategies Involving Hydroxy-Alkyl Halides

While less direct than alcohol oxidation, the synthesis of ketones can also be approached through strategies involving hydroxy-alkyl halides. One potential, though multi-step, pathway could involve the conversion of a suitable alkyl halide into a Grignard reagent. Grignard reagents (R-MgX) are powerful nucleophiles that react with a variety of electrophiles, including nitriles, to form ketones after hydrolysis. leah4sci.comorganic-chemistry.org

For the synthesis of this compound, this could theoretically involve the reaction of a 16-carbon alkylmagnesium halide with a 17-carbon nitrile, followed by hydrolysis. However, the generation and use of such long-chain Grignard reagents can be challenging. The Grignard reagent itself is typically formed by reacting an alkyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comlibretexts.org

Catalytic Systems and Reaction Conditions in Ketone Synthesis

The development of efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of long-chain ketones, a variety of catalysts and reaction conditions are employed to ensure high conversion and selectivity.

| Catalyst System | Oxidant/Reagents | Solvent | Temperature | Key Features |

| Cp*Ir(III) complex / tBuOK | Primary alcohol (as alkylating agent) | Toluene | 110 °C | α-alkylation of ketones via hydrogen-borrowing. rsc.org |

| TEMPO / Oxone | Oxone | Toluene | Not specified | Higher ketone yield in toluene for secondary alcohols. cmu.edu |

| Nanocrystalline TiO₂ | H₂O₂ | PEG-400 | 70-75 °C | Green and recyclable heterogeneous catalyst. tandfonline.com |

| Manganese-based pincer catalyst / Base | Primary alcohol (as alkylating agent) | Not specified | Not specified | Cross-coupling of ketones and secondary alcohols. nih.gov |

| HNO₃ / FeCl₃ | Air (O₂) | HFIP | Not specified | Selective oxidation of secondary over primary alcohols. acs.org |

| (PhenS)Pd(II) complex / NaOAc | Air (O₂) | Water (biphasic) | 100 °C | Recyclable aqueous phase catalyst. acs.org |

| Co/TSA-ZrO₂ | O₂ / TBHP | Solvent-free | Not specified | High selectivity for carbonyl products. mdpi.com |

Table 1: Overview of Catalytic Systems for Ketone Synthesis

Reaction Mechanisms and Pathways

Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic Studies of Oxidative Transformations

The oxidation of secondary alcohols to ketones proceeds through various mechanisms depending on the oxidant and catalyst used.

TEMPO-catalyzed oxidation: In the TEMPO-catalyzed oxidation with bleach (NaOCl), the active oxidant is the oxoammonium cation, which is generated from TEMPO. This cation oxidizes the alcohol to the corresponding carbonyl compound, and the resulting hydroxylamine (B1172632) is re-oxidized by the co-oxidant to regenerate the active species. acs.org

Metal-catalyzed oxidations: Many metal-catalyzed oxidations are believed to proceed via a "borrowing hydrogen" or "hydrogen transfer" mechanism. This involves the catalytic dehydrogenation of the alcohol to form a ketone and a metal-hydride species. In the presence of an alkylating agent (like another alcohol), this can lead to α-alkylation. nih.gov In other systems, the metal catalyst facilitates the transfer of electrons from the alcohol to the oxidant. For instance, in the HNO₃/FeCl₃ catalyzed aerobic oxidation, it is proposed that NOCl is formed in situ and reacts with the alcohol to form an alkyl nitrite. This intermediate, in the presence of Fe³⁺ ions and the fluorinated solvent, decomposes to the ketone. acs.org

Ketonic Decarboxylation: An alternative route to long-chain ketones involves the ketonic decarboxylation of carboxylic acids. Mechanistic studies suggest this reaction proceeds through the formation of an enolate species. mdpi.com

Mechanistic Studies of Reductive Transformations

The carbonyl group of this compound is susceptible to reduction, leading to the formation of the corresponding secondary alcohol, tritriacontan-17-ol.

Hydride Reduction: Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) reduce ketones to secondary alcohols. masterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by a protonation step, typically from a mild acid workup, to yield the alcohol. masterorganicchemistry.com

Reductive Amination: Ketones can be converted to amines via reductive amination. This reaction involves the initial condensation of the ketone with an amine (such as ammonia, a primary amine, or a secondary amine) to form an imine or enamine intermediate. jocpr.comchemistrysteps.com This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. chemistrysteps.comlibretexts.org The mechanism of the reduction step is analogous to the reduction of the carbonyl group, involving a nucleophilic attack by a hydride ion on the electrophilic carbon of the C=N bond. chemistrysteps.com

Wolff-Kishner and Clemmensen Reductions: These are methods for the complete reduction of a ketone's carbonyl group to a methylene (B1212753) group (CH₂), converting this compound to n-tritriacontane. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate followed by treatment with a strong base at high temperatures. masterorganicchemistry.com The Clemmensen reduction uses zinc amalgam and concentrated hydrochloric acid and is most effective for aromatic ketones. masterorganicchemistry.com

Biomimetic Reduction: Studies have also explored the reduction of ketones using disulfide radical anions, such as the one derived from cysteine. This process can be initiated photochemically and proceeds via a radical chain reaction. mdpi.com

Optimization of Synthetic Yields and Reaction Efficiencies in the Synthesis of this compound

The efficient synthesis of high molecular weight ketones such as this compound is a significant objective in organic chemistry, with direct implications for the cost-effectiveness and environmental impact of its production. Optimization of synthetic yields and reaction efficiencies is contingent on a variety of factors, including the choice of synthetic route, catalyst, reaction conditions, and purification methods. While detailed optimization studies specifically for this compound are not extensively documented in publicly available literature, the principles of optimizing the synthesis of analogous long-chain symmetrical ketones provide a strong framework for enhancing its production.

Key strategies for improving the yield and efficiency of this compound synthesis revolve around the careful control of parameters in established synthetic methodologies, primarily the oxidation of the corresponding secondary alcohol (Tritriacontan-17-ol) and the ketonization of long-chain carboxylic acids.

Catalyst Selection and Performance

The choice of catalyst is paramount in directing the reaction towards the desired ketone product and minimizing side reactions. In the context of producing long-chain ketones from carboxylic acids, metal oxides are frequently employed. Studies on the ketonization of palmitic acid to produce 16-hentriacontanone, a close structural analog of this compound, reveal the significant impact of the catalyst composition on yield. For instance, modifying a Zirconia (ZrO2) based catalyst with transition metal dopants has been shown to enhance catalytic activity.

A notable example is the use of a Manganese(IV) oxide/Zirconia (MnO2/ZrO2) catalyst, which has demonstrated promising results in the ketonization of palmitic acid at a moderate temperature of 340 °C, achieving a palmitone yield of 27.7%. rsc.org The high activity of such catalysts is attributed to factors like a highly defective surface, Lewis acid content, and the presence of oxygen vacancies. rsc.org The application of a solventless, continuous flow reaction for the self-ketonization of lauric acid to produce 12-tricosanone (B1203296), another long-chain ketone, has achieved yields as high as 93% using a Magnesium Oxide (MgO) catalyst. rsc.orgosti.gov

Table 1: Effect of Catalyst on the Yield of Analogous Long-Chain Ketones

| Catalyst | Substrate | Product | Temperature (°C) | Yield (%) |

| MnO2/ZrO2 | Palmitic Acid | 16-Hentriacontanone | 340 | 27.7 |

| MgO | Lauric Acid | 12-Tricosanone | 365 | 93 |

| CeO2/SiO2 | Various Carboxylic Acids | Symmetrical Ketones | 247-292 | - |

Data for analogous long-chain ketones are presented due to the limited specific data for this compound.

Influence of Reaction Temperature

For the self-ketonization of lauric acid, increasing the reaction temperature from 350 °C to 365 °C resulted in a significant increase in the yield of 12-tricosanone from 82% to 93%. rsc.org This highlights the existence of an optimal temperature window that maximizes ketone formation while minimizing degradation. Temperature-programmed desorption mass spectrometry (TPD-MS) studies on various carboxylic acids have shown that the maximum rate of ketonization occurs within a specific temperature range, which for long-chain acids (C10) is around 292 °C on a CeO2/SiO2 catalyst. mdpi.com

Table 2: Impact of Temperature on the Yield of 12-Tricosanone

| Temperature (°C) | Yield (%) |

| 350 | 82 |

| 365 | 93 |

This data is for the synthesis of 12-tricosanone and serves as a model for optimizing the synthesis of this compound.

Solvent Effects and Reaction Medium

The solvent can significantly impact the efficiency of a synthetic reaction by influencing reactant solubility, reagent stability, and reaction pathways. researchgate.net For Grignard reactions, which can be a route to the precursor alcohol of this compound, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent. leah4sci.com

In recent years, solvent-free reaction conditions have gained attention for being more environmentally friendly and cost-effective. byjus.com The successful kilogram-scale production of 12-tricosanone with 90% selectivity was achieved in a solventless continuous flow reactor, which also mitigates issues related to mixing in the absence of a solvent. rsc.org

Optimization of Reactant Ratios and Concentrations

The stoichiometry of the reactants can be adjusted to maximize the yield of the desired product. In the synthesis of asymmetrical ketones from two different carboxylic acids, using an excess of the more expendable acid can increase the yield of the target ketone. mdpi.com For symmetrical ketones like this compound, ensuring the purity of the starting material (e.g., heptadecanoic acid for ketonization or tritriacontan-17-ol for oxidation) is crucial.

In the oxidation of secondary alcohols to ketones, the concentration of the oxidizing agent and the substrate can affect the reaction rate and selectivity. For TEMPO-catalyzed oxidations, adjusting the concentration of the alcohol and the oxidizing agent (like sodium hypochlorite) is a key part of the optimization process. d-nb.info

Table 3: Summary of Key Optimization Parameters and Their Effects

| Parameter | General Effect on Yield and Efficiency | Considerations for this compound Synthesis |

| Catalyst | Can significantly increase reaction rate and selectivity. The choice of metal oxide and support is critical for ketonization. | MgO or doped ZrO2 catalysts are promising candidates based on analog studies. rsc.orgrsc.org |

| Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions or product decomposition. | An optimal range likely exists, as seen with analogous ketones, to maximize yield. rsc.orgmdpi.com |

| Solvent | Affects solubility, stability of intermediates, and reaction mechanism. | Ethereal solvents are crucial for Grignard-based routes. Solvent-free conditions offer a "green" and efficient alternative for ketonization. rsc.orgleah4sci.com |

| Reactant Ratio | Can be manipulated to favor the formation of the desired product, especially in cross-ketonization. | For symmetrical synthesis, high purity of the single precursor is key. |

Biosynthetic Pathways and Natural Origin Studies of Tritriacontan 17 One

Occurrence and Isolation from Natural Biological Systems

Long-chain ketones, including Tritriacontan-17-one, are primarily located in the protective cuticular wax layer of plants. Their isolation involves the extraction of these surface lipids using organic solvents, followed by chromatographic separation and spectrometric identification.

Plant cuticular waxes are complex mixtures of lipids that form a protective barrier on the surfaces of leaves, stems, flowers, and fruits. nih.gov These waxes are crucial for preventing water loss, protecting against UV radiation, and defending against pathogens and insects. asm.organnualreviews.org The composition of these waxes varies significantly among plant species but generally includes very-long-chain aliphatics such as alkanes, primary and secondary alcohols, aldehydes, fatty acids, esters, and ketones. annualreviews.orgskinident.worldnih.gov

Long-chain ketones are common, though not ubiquitous, components of these wax mixtures. annualreviews.org They typically feature a carbonyl group at or near the center of a long alkyl chain. For instance, the cuticular wax of Brassica leaves is known to contain a significant proportion of ketones. annualreviews.org While this compound itself is a specific symmetrical ketone, various other long-chain ketones have been identified in a range of plants, illustrating the widespread nature of this compound class.

Table 1: Examples of Long-Chain Ketones Identified in Plant Cuticular Waxes

| Compound Name | Plant Species | Reference |

|---|---|---|

| Hentriacontan-10,12-dione | Blueberry (Vaccinium corymbosum) | researchgate.net |

| Tritriacontan-12,14-dione | Blueberry (Vaccinium ashei) | researchgate.net |

| 14-Nonacosanone (B1471442) | Multiple leaf waxes | scispace.com |

| 15-Nonacosanone | Brussels sprout | scispace.com |

| Methyl ketones | Wild tomato (Solanum habrochaites) | asm.org |

This table is interactive. You can sort and filter the data.

The investigation of cuticular waxes extends to major agricultural crops like the potato (Solanum tuberosum). A detailed analysis of the leaf cuticular waxes from several potato varieties revealed a complex mixture of lipids. The primary components identified were very-long-chain alkanes, primary alcohols, and fatty acids. nih.gov Notably, this research marked the first identification of methyl ketones in potato waxes, alongside other compounds like sterols and various esters. nih.gov While the study did not specifically report the symmetrical this compound, the confirmed presence of the broader ketone class in the cuticular wax of Solanum tuberosum is a significant finding. nih.gov The qualitative composition of the waxes was generally similar across different potato varieties, though quantitative differences were observed. nih.gov

Presence in Plant Cuticular Waxes

Elucidation of Biosynthetic Mechanisms

The synthesis of this compound and other long-chain ketones in plants is intrinsically linked to the metabolism of very-long-chain fatty acids. The proposed pathways involve chain elongation followed by modifications that introduce the ketone functional group.

The biosynthesis of all aliphatic cuticular wax components, including ketones, originates from very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more. nih.govmdpi.com The process begins with C16 and C18 fatty acids synthesized in the plastids. These are then transported to the endoplasmic reticulum (ER), where they are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). nih.govmdpi.com

The FAE complex extends the fatty acid chain by adding two-carbon units from malonyl-CoA in a four-step cycle:

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA. The KCS enzyme is a key determinant of the final chain length of the VLCFA. mdpi.comresearchgate.net

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA.

Dehydration: A water molecule is removed to create an enoyl-CoA.

Second Reduction: The enoyl-CoA is reduced to a saturated acyl-CoA, now two carbons longer than the starting molecule. unl.edu

This cycle is repeated until the desired chain length, such as the C33 backbone required for this compound, is achieved. These resulting VLCFAs are the direct precursors for long-chain ketones. nih.gov

Once the appropriate VLCFA precursor is synthesized, further enzymatic modifications are required to form the ketone. The precise mechanism for symmetrical ketones like this compound is not fully elucidated, but it is believed to be part of what is known as the "alkane-forming pathway." annualreviews.orgnih.gov This pathway also produces odd-chain alkanes and secondary alcohols.

One proposed general mechanism involves the oxidation of a secondary alcohol. skinident.world In this scenario, a hydroxyl group is first introduced into the long carbon chain, which is then oxidized by a dehydrogenase to form the ketone.

For methyl ketones (where the carbonyl is on the second carbon), the pathway has been more clearly defined in wild tomato (Solanum habrochaites). It involves two key enzymes:

Methyl Ketone Synthase 2 (ShMKS2): A thioesterase that hydrolyzes a β-ketoacyl-acyl carrier protein (ACP) intermediate to release a β-keto acid. asm.org

Methyl Ketone Synthase 1 (ShMKS1): An α/β-hydrolase superfamily enzyme that decarboxylates the β-keto acid to yield the final methyl ketone. asm.org

While this specific two-step process is for methyl ketones, it provides a model for how a precursor acid can be converted into a ketone via hydrolysis and decarboxylation. Older literature suggests a similar pathway for symmetrical ketones, involving the indirect decarboxylation of a fatty acid with one more carbon than the final ketone. scispace.com

A characteristic feature of plant cuticular wax composition is the presence of homologous series of compounds, where molecules differ systematically by a repeating unit, typically a C2 group. annualreviews.org Aliphatic ketones are no exception and are often found as part of a series with varying chain lengths. pcc.eunih.govpsu.edu For example, a plant might produce a mixture of C29, C31, and C33 ketones.

Furthermore, within a single chain length, multiple isomers can exist, differing in the position of the carbonyl group. annualreviews.org While this compound is a symmetrical C33 ketone, other isomers could theoretically be produced by the plant's enzymatic machinery. The presence of different isomers of nonacosanone (C29) has been reported, such as 14-nonacosanone and 15-nonacosanone. scispace.com This indicates that the enzymes responsible for creating the ketone group can act at different positions along the carbon chain, leading to structural diversity.

Table 2: Homologous and Isomeric Ketones in Nature

| Compound Class | Chain Length | Positional Isomers | Common Occurrence | Reference |

|---|---|---|---|---|

| Aliphatic Ketones | C27, C29, C31... | Varies | General in plant waxes | annualreviews.orgpcc.eu |

| Nonacosanone | C29 | 14-one, 15-one | Brussels sprout, other waxes | scispace.com |

This table is interactive. You can sort and filter the data.

Enzymatic Activities in Long-Chain Ketone Formation

Genetic and Molecular Regulation of Biosynthesis (Where Applicable to Non-Human Systems)

The biosynthesis of cuticular waxes, including very-long-chain ketones like this compound, is a highly regulated process controlled at the genetic and molecular level. This regulation ensures that wax production is coordinated with plant development and responds to environmental cues. frontiersin.org

In the model plant Arabidopsis thaliana, more than 25 genes, known as ECERIFERUM (CER), have been identified as being involved in the biosynthesis, transport, and regulation of cuticular wax. oup.com The expression of these genes is critical for the production of VLCFAs and their derivatives.

Key genes in this pathway include:

CER6/CUT1 : Encodes a β-ketoacyl-CoA synthase (KCS), a key enzyme in the fatty acid elongation complex that is crucial for producing the VLCFA precursors. oup.com

CER1 and CER3 : These genes encode components of the alkane-forming pathway. They are thought to form a complex located in the endoplasmic reticulum that catalyzes the final steps in converting VLC acyl-CoAs into alkanes and related ketones. oup.comfrontiersin.orgnih.gov Overexpression of CER1 has been shown to specifically increase the production of very-long-chain alkanes. oup.com

LACS1/CER8 : Encodes a long-chain acyl-CoA synthetase, which activates fatty acids into acyl-CoAs, preparing them for the elongation process. oup.com

The expression of these biosynthetic genes is controlled by various transcription factors. These regulatory proteins can bind to promoter regions of the CER genes to activate or repress their transcription in response to both internal developmental signals (e.g., organ growth) and external environmental stresses like drought. frontiersin.org For example, studies on bovine ELOVL6, an enzyme involved in fatty acid elongation, have identified transcription factors like KLF6 and PU.1 as key regulators of its expression. nih.gov While this research is in an animal system, it highlights the universal principle of transcriptional control over fatty acid elongation pathways.

Homologs of these regulatory and biosynthetic genes have been found in numerous other plant species, including important crops, indicating a conserved mechanism for cuticular wax production across the plant kingdom. uni-goettingen.defrontiersin.org In rice (Oryza sativa), the gene OsCER1 has been shown to be pivotal for VLC alkane biosynthesis and plays a role in pollen development. frontiersin.org

Table 2: Key Genes in the Biosynthesis of Very-Long-Chain Aliphatics

| Gene | Organism | Function | Reference |

|---|---|---|---|

| CER1 | Arabidopsis thaliana | Component of the alkane-forming pathway (aldehyde decarbonylase activity). | oup.com |

| CER3 | Arabidopsis thaliana | Component of the alkane-forming pathway (fatty acyl-CoA reductase activity). | oup.com |

| CER6/CUT1 | Arabidopsis thaliana | β-ketoacyl-CoA synthase (KCS); involved in VLCFA elongation. | oup.com |

| OsCER1 | Oryza sativa (Rice) | Involved in VLC alkane biosynthesis and pollen development. | frontiersin.org |

| ELOVL | Mammals | Family of fatty acid elongase enzymes responsible for VLCFA synthesis. | biomolther.orgoup.com |

Advanced Analytical Techniques and Structural Elucidation

Isolation and Purification Strategies

The isolation of Tritriacontan-17-one from a natural source or a reaction mixture typically involves several stages, beginning with bulk extraction and progressing to finer purification steps.

Solvent Extraction and Partitioning Techniques

Solvent extraction is a foundational technique for isolating lipophilic compounds like this compound from complex matrices. The principle involves dissolving the target compound into a solvent in which it is highly soluble, while leaving behind insoluble or less soluble components. For long-chain aliphatic ketones, which are highly nonpolar, nonpolar or moderately polar organic solvents are typically employed.

Common Solvents: Solvents such as hexane (B92381), petroleum ether, diethyl ether, chloroform (B151607), and ethyl acetate (B1210297) are frequently used for extracting lipids and fatty compounds ocl-journal.orgarabjchem.orgresearchgate.netnih.gov. The choice of solvent depends on the specific matrix and the presence of other compounds that might also be extracted. For instance, hexane is effective for nonpolar lipids, while more polar solvents like ethyl acetate or a mixture of chloroform and methanol (B129727) (as in the Folch or Bligh and Dyer methods) can extract a broader range of lipids, including those with polar head groups nih.gov.

Partitioning: Liquid-liquid partitioning can be used to selectively transfer this compound between immiscible solvent phases based on its solubility. For example, after an initial extraction, the compound might be partitioned between an organic solvent and an aqueous phase, or between two organic solvents of differing polarities.

Saponification: In cases where this compound is found alongside esters (like triglycerides), saponification (alkaline hydrolysis) can be employed. This process converts esters into water-soluble salts of fatty acids (soaps) and glycerol, leaving behind the unsaponifiable fraction, which would contain the ketone mdpi.com. Subsequent extraction of the unsaponifiable fraction with a nonpolar solvent would then isolate the ketone.

Table 4.1.1: Typical Solvents for Long-Chain Ketone Extraction

| Solvent Type | Examples | Polarity | Primary Use for Long-Chain Ketones |

| Nonpolar | Hexane, Heptane, Petroleum Ether | Low | Efficient extraction of highly lipophilic compounds. |

| Moderately Polar | Diethyl Ether, Ethyl Acetate, Dichloromethane (B109758) | Medium | Broader extraction range, can extract compounds with slight polarity. |

| Polar | Methanol, Ethanol | High | Often used in mixtures (e.g., Chloroform/Methanol) for comprehensive lipid extraction. |

Column Chromatographic Separations (e.g., Silica (B1680970) Gel, Vacuum Liquid Chromatography)

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common stationary phase.

Silica Gel Chromatography: Silica gel is a polar stationary phase. Separation occurs based on polarity, with less polar compounds eluting faster and more polar compounds eluting slower. Given this compound's long hydrocarbon chain, it is relatively nonpolar, though the carbonyl group introduces some polarity. It would typically elute with moderately polar mobile phases, such as mixtures of hexane with small amounts of ethyl acetate or diethyl ether. The long aliphatic chain means it will likely elute early in a gradient system starting with pure hexane.

Vacuum Liquid Chromatography (VLC): VLC is a technique that speeds up column chromatography by applying vacuum to draw the mobile phase through the stationary phase. This is particularly useful for compounds that might degrade under prolonged exposure to the mobile phase or stationary phase, or when dealing with large sample loads. It offers faster separation times and better resolution compared to traditional gravity-fed column chromatography for many applications involving lipids and long-chain compounds.

Planar Chromatographic Techniques (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is primarily used as an analytical tool to monitor the progress of column chromatography and to assess the purity of fractions.

Methodology: A small spot of the sample is applied to a thin layer of adsorbent (commonly silica gel) coated on a plate. The plate is then placed in a developing chamber containing a mobile phase. As the solvent front moves up the plate by capillary action, compounds separate based on their polarity.

Application for this compound: TLC can quickly reveal the number of components in a sample and help determine the optimal solvent system for column chromatography. For this compound, a mobile phase of hexane with a small percentage of ethyl acetate or diethyl ether would likely provide good separation from more polar impurities. Visualization is typically achieved using UV light (if the compound has a chromophore, which this compound lacks) or by charring with sulfuric acid or other visualizing agents, which react with organic compounds to form colored products.

High-Performance Liquid Chromatography (HPLC) in Fractionation

HPLC offers higher resolution and faster analysis times compared to traditional column chromatography, making it suitable for both analytical and preparative-scale purifications.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode for separating lipophilic compounds. A nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures). This compound, being highly nonpolar, would be well-retained on a C18 column and would elute with a high percentage of organic solvent in the mobile phase. RP-HPLC can provide excellent separation of structurally similar long-chain compounds.

Normal-Phase HPLC (NP-HPLC): In NP-HPLC, a polar stationary phase (like silica) is used with a nonpolar mobile phase (e.g., hexane/ethyl acetate). This mode can also be effective for separating ketones, with this compound eluting with less polar mobile phases.

High-Speed Countercurrent Chromatography (HSCCC)

Spectroscopic Characterization Methods

Spectroscopic methods are fundamental in organic chemistry for determining the structure of molecules. For this compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools.

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. This compound, with its abundant hydrogen and carbon atoms, is well-suited for NMR analysis. PubChem indicates that ¹H NMR and ¹³C NMR spectra for this compound are available, having been recorded on a Varian CFT-20 instrument nih.gov.

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit signals characteristic of its long aliphatic chain and the protons adjacent to the carbonyl group.

Methyl Protons: The terminal methyl group (CH₃) at either end of the chain (C1 and C33) typically appears as a triplet in the upfield region, around 0.8-0.9 ppm, due to coupling with the adjacent methylene (B1212753) protons.

Methylene Protons: The numerous methylene groups (CH₂) along the aliphatic chain are expected to give rise to complex multiplets in the range of 1.2-1.5 ppm. These signals are often broad and overlapping due to the similar chemical environment of these protons.

Protons Alpha to the Carbonyl: The methylene protons at positions C16 and C18, directly adjacent to the carbonyl group, are expected to be deshielded by the electron-withdrawing effect of the carbonyl. These protons would likely appear as slightly downfield multiplets, possibly in the 2.2-2.4 ppm range.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Typical Integration |

| Methyl (CH₃ at C1, C33) | 0.8 - 0.9 | t | 6H |

| Methylene (CH₂ along the chain) | 1.2 - 1.5 | m | ~56H |

| Methylene alpha to carbonyl (C16, C18) | 2.2 - 2.4 | t | 4H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to reveal distinct signals for its various carbon environments.

Carbonyl Carbon: The carbonyl carbon (C17) is highly characteristic and is expected to resonate in the downfield region, typically between 200 and 220 ppm, indicative of a ketone.

Methylene Carbons: The aliphatic methylene carbons (CH₂) will appear in the upfield region, generally between 20 and 40 ppm. The carbons immediately adjacent to the carbonyl group (C16 and C18) may show slightly increased chemical shifts compared to those further from the carbonyl.

Methyl Carbon: The terminal methyl carbon (C1 and C33) will resonate at the furthest upfield position, typically around 14 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Methyl (C1, C33) | 14 |

| Methylene (CH₂ along the chain) | 20 - 40 |

| Methylene alpha to carbonyl (C16, C18) | 30 - 45 |

| Carbonyl (C17) | 200 - 220 |

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, MS is critical for confirming its molecular mass.

The exact mass of this compound (C₃₃H₆₆O) is reported as 478.511366725 Da nih.gov. Techniques like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), are commonly employed for analyzing volatile or semi-volatile compounds such as long-chain ketones nist.govvanderbilt.edu. Under EI conditions, the molecule is ionized, typically by losing an electron to form a molecular ion (M⁺). This molecular ion then fragments into smaller ions, producing a characteristic mass spectrum.

For this compound, typical fragmentation pathways under EI would include:

Alpha-cleavage: This is a common fragmentation route for ketones, involving the cleavage of a C-C bond adjacent to the carbonyl group. This process yields an acylium ion (R-C=O⁺) and an alkyl radical, or an alkyl ion (R⁺) and an acyl radical. For this compound, cleavage at either side of the carbonyl would produce fragments corresponding to the two C₁₆ alkyl chains and the carbonyl moiety. For example, cleavage could yield ions at m/z 253 ([CH₃(CH₂)₁₅CO]⁺) and m/z 237 ([CH₃(CH₂)₁₅CH₂]⁺), or m/z 239 ([CH₃(CH₂)₁₄CO]⁺) and m/z 223 ([CH₃(CH₂)₁₄CH₂]⁺).

McLafferty Rearrangement: While possible for ketones with gamma-hydrogens, its prominence depends on the specific structure.

Table 3: Expected Major Mass Spectrometry Fragments (EI) for this compound

| Ion Type | m/z (approx.) | Description |

| Molecular Ion (M⁺) | 478 | [C₃₃H₆₆O]⁺ |

| Alpha-cleavage (acyl) | 253 | [CH₃(CH₂)₁₅CO]⁺ |

| Alpha-cleavage (alkyl) | 237 | [CH₃(CH₂)₁₅CH₂]⁺ |

| Alpha-cleavage (acyl) | 239 | [CH₃(CH₂)₁₄CO]⁺ |

| Alpha-cleavage (alkyl) | 223 | [CH₃(CH₂)₁₄CH₂]⁺ |

GC-MS is a powerful hyphenated technique that combines the separation capabilities of Gas Chromatography (GC) with the detection and identification power of Mass Spectrometry (MS). GC is ideal for separating volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. This compound, being a long-chain aliphatic ketone, is amenable to GC analysis at elevated temperatures. The separated components are then introduced into the mass spectrometer, where they are ionized and their mass spectra are recorded. This allows for the identification of this compound within a mixture and provides detailed fragmentation data for structural confirmation. GC-MS has been utilized for the analysis of similar long-chain ketones, such as tritriacontan-3-one mdpi.com.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a common technique for determining the molecular weight and structural information of organic compounds. Upon electron impact, molecules are ionized and fragmented, producing a mass spectrum that contains a molecular ion peak (M⁺•) and various fragment ions. For this compound, EIMS would typically yield a molecular ion peak corresponding to its molecular weight of approximately m/z 479. researchgate.net The fragmentation pattern of long-chain aliphatic ketones often involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks, leading to the formation of acylium ions and alkyl carbocations. libretexts.orglibretexts.orglibretexts.org For this compound, this would result in fragments related to the cleavage of the C16-C17 and C17-C18 bonds. While specific EIMS data for this compound is not widely published, the general fragmentation behavior of similar long-chain alkanes and ketones suggests characteristic fragment ions. For instance, the mass spectrum of tritriacontane (B1216631) (C33H68), a similar hydrocarbon, shows a molecular ion at m/z 464. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. It is particularly useful for analyzing complex mixtures or less volatile compounds. For this compound, LC-MS would first separate the compound from other components in a sample using a suitable stationary phase and mobile phase. esogu.edu.trnih.gov Upon elution, the separated analytes are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), before entering the mass analyzer. bu.edunih.gov ESI is common for polar and semi-polar compounds, while APCI is suitable for a broader range of molecules, including less polar ones. bu.edu The mass spectrometer then detects the ions, providing their mass-to-charge ratio (m/z). For this compound, LC-MS would likely detect a protonated molecule [M+H]⁺ or other adduct ions depending on the ionization mode and mobile phase additives. chromatographyonline.com Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation of selected ions. esogu.edu.trresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers).

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining IR spectra. For this compound, FTIR spectroscopy would be expected to show several characteristic absorption bands. The most prominent band would be the strong carbonyl (C=O) stretching vibration, typically observed in saturated aliphatic ketones in the range of 1705-1725 cm⁻¹. libretexts.orglibretexts.orgvscht.czlibretexts.org The long aliphatic chain would also contribute to absorption bands in the C-H stretching region (around 2800-3000 cm⁻¹) and in the fingerprint region (below 1500 cm⁻¹), indicative of methylene (-CH2-) and methyl (-CH3) groups. vscht.czlibretexts.org FTIR is a valuable tool for confirming the presence of the ketone functional group and the aliphatic nature of the molecule. spectroscopyonline.com PubChem lists that this compound was analyzed using FTIR in a KBr wafer. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). This technique is primarily used to detect and quantify compounds containing chromophores, which are functional groups with delocalized pi electrons or non-bonding electrons. technologynetworks.comazooptics.comlibretexts.orglibretexts.org Simple aliphatic ketones, such as this compound, generally lack extensive conjugation or strong chromophores that absorb significantly in the standard UV-Vis range (above 200 nm). libretexts.orgmsu.edu Therefore, UV-Vis spectroscopy is not typically the primary method for structural elucidation of such compounds, although it might be used for quantitative analysis if the compound is present in a mixture with other UV-absorbing species or if it exhibits weak n→π* transitions in the longer wavelength UV region. azooptics.commsu.edu

Chemometric Approaches in Spectral Data Analysis

Chemometrics involves the application of statistical and mathematical methods to chemical data, enabling the extraction of meaningful information from complex spectral datasets. Techniques such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Partial Least Squares Discriminant Analysis (PLS-DA) are widely used to analyze data from IR, MS, and UV-Vis spectroscopy. spectroscopyonline.comredalyc.orgresearchgate.netunesp.brresearchgate.net For this compound, chemometric approaches could be employed to:

Identify spectral patterns: PCA can reduce the dimensionality of spectral data, revealing underlying patterns and variations that might not be apparent through visual inspection. spectroscopyonline.comredalyc.orgresearchgate.net

Quantify components: PLS regression can be used to build calibration models for predicting the concentration of this compound in mixtures based on its spectral features. researchgate.netunesp.brresearchgate.net

Classify samples: PLS-DA or other discriminant analysis methods can classify samples based on their spectral fingerprints, for example, distinguishing between pure this compound and samples containing it as part of a mixture. spectroscopyonline.comresearchgate.net

Studies on similar long-chain aliphatic compounds and other organic molecules demonstrate the utility of chemometrics in conjunction with FTIR and MS for authentication, adulteration detection, and quantitative analysis. redalyc.orgresearchgate.netunesp.brresearchgate.netresearchgate.net

Environmental Fate and Degradation Studies

Environmental Transport and Distribution Pathways

The movement and distribution of Tritriacontan-17-one in the environment are dictated by its physicochemical properties. As a large, non-polar molecule, its behavior is characterized by low water solubility and a high affinity for organic matter and soils.

Long-chain ketones are known to be key lipid biomarkers in marine and terrestrial sediments, indicating their persistence and tendency to associate with particulate matter. whoi.edu The transport of such compounds is largely influenced by their sorption to soil and sediment, which is high due to their hydrophobic nature. This strong binding limits their mobility in aqueous systems, reducing the likelihood of significant transport in groundwater.

The potential for volatilization from water or soil surfaces into the atmosphere is low, a characteristic typical of compounds with high molecular weight and low vapor pressure. The tendency of a chemical to move from water to air is described by its Henry's Law Constant; for large ketones, this value is generally low.

Once in the environment, these compounds can accumulate in organisms, a process known as bioaccumulation. The octanol-water partition coefficient (Kow) is an indicator of a substance's potential to bioaccumulate; a high log Kow value, such as that for this compound, suggests a significant tendency to accumulate in the fatty tissues of organisms. nih.gov

Table 1: Physicochemical Properties of this compound

This interactive table summarizes key computed properties that influence the environmental transport and fate of this compound. Data is sourced from PubChem. nih.gov

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₃₃H₆₆O | Indicates a large, aliphatic structure. |

| Molecular Weight | 478.9 g/mol | High molecular weight contributes to low volatility and low water solubility. |

| logP (Octanol/Water Partition Coefficient) | 15.7 | A very high value, indicating strong lipophilicity and a high potential for bioaccumulation in organisms and sorption to organic matter. |

| Water Solubility | Low (predicted) | Limits its mobility in aqueous environments and favors partitioning to sediment and soil. |

| Vapor Pressure | Low (predicted) | Suggests that volatilization into the atmosphere is not a significant transport pathway. |

| Henry's Law Constant | Low (predicted) | Reinforces that the compound is unlikely to move from water to air. |

Biodegradation Mechanisms and Microbial Transformations

Biodegradation is a primary mechanism for the breakdown of long-chain ketones in the environment, carried out by a diverse range of microorganisms. This process involves enzymatic reactions that transform the parent compound into simpler molecules that can be integrated into microbial metabolic pathways.

Enzymatic Degradation Routes

The microbial degradation of long-chain aliphatic ketones often proceeds via a subterminal oxidation pathway. mdpi.comfrontiersin.org This process is initiated by enzymes that attack the carbon chain near the carbonyl group, rather than at the terminal end. A key enzymatic reaction in this pathway is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). mdpi.commdpi.complos.orgrsc.org

The generally accepted enzymatic route involves the following steps:

Oxidation to an Ester : A Baeyer-Villiger monooxygenase (BVMO) inserts an oxygen atom adjacent to the carbonyl group of this compound. mdpi.complos.orgrsc.org This reaction converts the ketone into a large ester. These enzymes are flavin-dependent and require a cofactor like NADPH to activate molecular oxygen for the insertion. mdpi.comunipd.it

Ester Hydrolysis : The resulting ester is then hydrolyzed by an esterase enzyme. frontiersin.orgasm.org This cleavage breaks the ester bond, yielding two smaller molecules: an alcohol and a fatty acid.

Further Metabolism : The resulting alcohol and fatty acid are then further metabolized by the microorganism through common pathways like β-oxidation to generate energy and cellular components. mdpi.com

This subterminal oxidation pathway, followed by a Baeyer-Villiger reaction, appears to be a common strategy for the degradation of larger ketones and alkanes. frontiersin.orgasm.org

Microbial Species Involved in Ketone Biodegradation

A variety of bacteria and fungi have been identified as capable of degrading ketones and their parent alkane structures. These microorganisms are often isolated from environments contaminated with hydrocarbons, such as soil and activated sludge. While specific studies on this compound are scarce, research on the degradation of other long-chain ketones and alkanes implicates several microbial genera.

Table 2: Examples of Microbial Genera Involved in Ketone and Long-Chain Alkane Biodegradation

This table lists microbial genera known to degrade long-chain alkanes and ketones, the environments where they are found, and relevant enzymatic activities.

| Microbial Genus | Environment | Relevant Notes |

| Pseudomonas | Soil, Water, Activated Sludge | Strains like Pseudomonas veronii and Pseudomonas putida are well-studied for their ability to degrade ketones via Baeyer-Villiger monooxygenases and esterases. asm.orgacs.orgbiorxiv.org |

| Acinetobacter | Soil, Water | Species such as Acinetobacter sp. and Acinetobacter baylyi are known to degrade long-chain alkanes and possess cyclohexanone (B45756) monooxygenase, a type of BVMO. mdpi.comnih.govasm.org |

| Rhodococcus | Soil | This genus is recognized for its broad metabolic capabilities, including the degradation of hydrocarbons. Some strains contain genes for BVMOs. asm.org |

| Thalassolituus | Marine Environments | The marine bacterium Thalassolituus oleivorans MIL-1 upregulates BVMO and esterase expression when grown on long-chain alkanes (C28), suggesting a subterminal oxidation pathway for large hydrocarbons. frontiersin.org |

| Thermomicrobium | Geothermal Environments | The thermophilic bacterium Thermomicrobium fosteri has been shown to utilize ketones with chain lengths from C14 to C17. nih.gov |

| Aspergillus | Soil, Decomposing Matter | The fungus Aspergillus flavus produces a Baeyer-Villiger monooxygenase that can convert linear ketones. plos.org |

Abiotic Degradation Processes

In addition to biological breakdown, this compound can be degraded by non-biological, or abiotic, processes. These reactions are primarily driven by environmental factors such as water and sunlight.

Hydrolysis Pathways

Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. For most simple ketones, hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 5-9). Ketones can exist in equilibrium with their geminal diol form in aqueous solutions, but this equilibrium heavily favors the ketone, and the reaction is easily reversible. acs.org

While the hydrolysis of aliphatic ketones is generally slow, it can be catalyzed by acids. acs.org However, given the extremely low water solubility of this compound, the interaction with water is limited, further reducing the potential for hydrolysis to be a major degradation route in the environment. Specialized conditions, such as the presence of certain water-soluble catalysts or chaperones that can bind long-chain molecules, could potentially enhance hydrolysis rates, but this is not considered a primary fate process in bulk environmental systems. pnas.org

Photolytic Degradation

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The carbonyl group in ketones can absorb UV light, which excites the molecule and can lead to the cleavage of chemical bonds. nih.gov

The primary photochemical reactions for ketones are known as the Norrish reactions:

Norrish Type I Reaction : This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, forming two free radicals. These highly reactive radicals can then participate in a variety of secondary reactions. nih.gov

Norrish Type II Reaction : This pathway is an intramolecular process that occurs if the ketone has a hydrogen atom on the gamma-carbon (the third carbon from the carbonyl group). It involves the abstraction of this hydrogen by the excited carbonyl group, leading to the cleavage of the alpha-beta carbon bond and the formation of a smaller ketone and an alkene. rsc.orgcdnsciencepub.com

For a large symmetrical ketone like this compound, both Norrish pathways are plausible. Photolysis can be a significant degradation pathway for ketones present on surfaces, such as soil or leaves, or in the upper layers of water bodies where sunlight can penetrate. who.int The process can lead to the fragmentation of the long aliphatic chain into smaller, potentially more biodegradable, molecules. nih.govntcu.edu.tw

Predictive Modeling for Environmental Persistence and Transformations

Predicting the environmental fate of a chemical like this compound is essential for understanding its potential impact and longevity in various ecosystems. numberanalytics.com This process involves using mathematical models to simulate how a substance will be transported, transformed, and distributed in the air, water, and soil. numberanalytics.comup.pt

The environmental behavior of a chemical is strongly linked to its physicochemical properties. numberanalytics.com For this compound, its large size and hydrocarbon structure suggest low water solubility and high partitioning to soil, sediment, and biota. ontosight.ainih.gov Predictive models, such as the EPA's Exposure and Fate Assessment Screening Tool (E-FAST) or the Internet Graphical Exposure Modeling System (IGEMS), use these properties to estimate environmental concentrations. epa.gov These models function by creating a mass balance equation, accounting for the chemical's inputs and outputs within defined environmental compartments. up.pt

Key processes that influence a chemical's persistence include hydrolysis, photolysis, and biodegradation. numberanalytics.com Given its structure as a long-chain aliphatic ketone, this compound is expected to be relatively resistant to hydrolysis. Its persistence is a significant factor in environmental assessments. researchgate.net The introduction of keto groups into long polymer chains, for instance, is a strategy being explored to decrease the environmental persistence of plastics by creating points for photolytic and oxidative breakdown. d-nb.info

Biodegradation is a primary pathway for the breakdown of organic chemicals and a key consideration for assessing persistence and bioaccumulation potential. researchgate.net While specific biodegradation studies on this compound are not widely available, predictive platforms like BiodegPred can offer a prognosis on whether a molecule can be catabolized by organisms in the biosphere. nih.gov For similar long-chain alkanes, biodegradation by certain bacterial strains has been observed, suggesting that hentriacontane, the parent alkane of related ketones, may also be biodegradable under specific conditions. nih.gov However, the general view is that long-chain ketones are persistent. taylorandfrancis.com

Table 1: Physicochemical Properties of this compound and Their Implications for Environmental Fate Modeling

| Property | Value | Implication for Predictive Modeling |

| Molecular Formula | C₃₃H₆₆O nih.gov | High molecular weight suggests low volatility. |

| Molecular Weight | 478.9 g/mol nih.gov | Influences transport and diffusion rates in models. |

| XLogP3-AA (Lipophilicity) | 15.7 nih.gov | High value indicates a strong tendency to partition from water into soil, sediment, and fatty tissues (bioaccumulation). |

| Water Solubility | Very low (predicted) ontosight.ai | Limits mobility in aquatic systems; tends to adsorb to particulate matter. |

| Vapor Pressure | Very low (predicted) | Indicates the compound is unlikely to be found in significant concentrations in the atmosphere. |

This table contains data sourced from PubChem (CID 31592) and general characteristics of long-chain ketones. ontosight.ainih.gov

Degradation Products and Their Research Implications (e.g., in archaeological studies)

While predicting the future degradation of this compound is one area of study, examining its role as a result of degradation has yielded significant insights, particularly in the field of archaeology. Long-chain ketones, including isomers of this compound, are recognized as important archaeological biomarkers. mdpi.comresearchgate.net

These ketones are not typically present in fresh materials but are formed from the degradation of fats and oils under heat. researchgate.net Specifically, the heating of animal fats, which are rich in free fatty acids, can induce condensation reactions that form long-chain symmetrical and asymmetrical ketones. researchgate.net The detection of compounds like Tritriacontan-16-one and other C₂₉ to C₃₅ ketones in lipid residues extracted from ancient pottery provides direct evidence of the processing of animal fats, likely through cooking. mdpi.comresearchgate.net

The presence of these ketones in archaeological samples from the Iberian Iron Age, for example, has been used to identify the use of vessels for holding substances prepared with intensely heated fat. researchgate.net Because these lipid-derived ketones are highly resistant to further degradation, they serve as durable chemical fossils of ancient culinary and other domestic practices. mdpi.com

Potential, though not empirically documented, degradation pathways for this compound itself would likely involve its ketone functional group. Under strong oxidizing conditions, it could theoretically be cleaved to form carboxylic acids. Conversely, reduction could transform it into the corresponding secondary alcohol, Tritriacontan-17-ol. However, in the context of archaeological and environmental samples, its persistence is its most notable characteristic.

Table 2: Long-Chain Ketones Identified as Degradation Products in Archaeological Pottery

| Compound Name | Carbon Number | Common Context | Reference |

| Nonacosan-15-one | C₂₉ | Formed from heated animal fats in pottery. | mdpi.comresearchgate.net |

| Hentriacontan-16-one | C₃₁ | Identified in lipid extracts from heated fats. | researchgate.net |

| Tritriacontan-16-one | C₃₃ | Found alongside other ketones in ancient vessels. | mdpi.comresearchgate.net |

| Pentatriacontan-18-one | C₃₅ | Indicates intense or sustained heating of fats. | researchgate.net |

This table summarizes findings from analyses of lipid residues in archaeological artifacts.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Investigations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for elucidating the electronic structure, molecular orbitals (HOMO/LUMO), charge distributions, and bond energies of chemical compounds. These calculations provide deep insights into a molecule's intrinsic properties and reactivity. However, specific research detailing quantum chemical calculations and electronic structure investigations performed directly on Tritriacontan-17-one was not found in the reviewed literature. While these computational approaches are widely applied in chemical research for understanding molecular behavior riken.jpimist.maaspbs.comnrel.govrsc.org, detailed studies focused on the electronic configuration or quantum mechanical properties of this compound are not publicly documented.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior, flexibility, and conformational landscape of molecules over time. These simulations track the movement of atoms and molecules based on classical mechanics, providing insights into how a compound behaves in different environments. For this compound, specific MD simulation studies or detailed conformational analyses were not identified in the available scientific literature. It is noted in computational databases that conformer generation for this compound is disallowed due to its inherent flexibility nih.gov. This suggests that its long hydrocarbon chain allows for a wide range of possible spatial arrangements, a characteristic that MD simulations would typically explore.

In Silico Prediction of Chemical Reactivity

Predicting the chemical reactivity of a compound in silico is vital for understanding its potential reaction pathways, activation energies, and susceptibility to various chemical transformations. Methods for in silico reactivity prediction often involve analyzing electronic properties, frontier molecular orbitals, and reaction mechanisms computationally rsc.orgchemrxiv.orgbeilstein-journals.org. However, no specific studies were found that detail the in silico prediction of chemical reactivity for this compound. Research in this area typically focuses on identifying reactive sites or predicting reaction outcomes for specific chemical processes, but such analyses for this compound have not been reported.

Ligand-Protein Interaction Studies (Molecular Docking in General Chemical Contexts)

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand to a target molecule, often a protein, which is crucial in drug discovery and understanding molecular interactions. While the prompt specifies "General Chemical Contexts," direct studies involving molecular docking of this compound with biological targets or other molecular systems were not identified in the literature. One reference broadly mentions the use of molecular docking in relation to this compound , but without providing specific findings or detailed methodologies. Generally, molecular docking is employed to investigate how molecules interact with specific binding sites, offering insights into potential biological activity or material interactions scholarsresearchlibrary.comijcr.inforasayanjournal.co.in.

Development of Computational Models for Chemical Characterization

Computational models are instrumental in predicting and characterizing a molecule's physicochemical properties, which can be used for identification, classification, and predicting behavior in various applications. For this compound, several computed properties are available from chemical databases, offering a basis for its characterization. These include its molecular weight, exact mass, lipophilicity (indicated by XLogP3), topological polar surface area, and complexity. Furthermore, spectral data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are noted as being available nih.gov, which can serve as a foundation for developing or validating computational models for its characterization.

Computed Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 478.88 g/mol | nih.govguidechem.com |

| Molecular Formula | C₃₃H₆₆O | nih.govguidechem.com |

| Exact Mass | 478.511366725 Da | nih.govguidechem.com |

| XLogP3 (Lipophilicity Indicator) | 15.7 | nih.govguidechem.com |

| Rotatable Bond Count | 30 | guidechem.com |

| Topological Polar Surface Area | 17.1 Ų | nih.govguidechem.com |

| Complexity | 341 | nih.govguidechem.com |

Compound List

this compound

Advanced Applications in Chemical Sciences and Materials Research

Role as a Model Compound for Long-Chain Aliphatic Ketones

Long-chain aliphatic ketones, like Tritriacontan-17-one, serve as valuable model compounds for understanding the behavior of similar molecules in various chemical and physical processes. Their extended hydrocarbon chains confer significant lipophilicity, a property crucial for applications involving non-polar environments or interfaces. The presence of the central carbonyl group introduces polarity and a site for chemical reactions, creating a bifunctional character.

The physical properties of this compound, such as its calculated density and high boiling point, are indicative of strong intermolecular van der Waals forces due to its substantial molecular weight and long chain. Its low solubility in water further emphasizes its hydrophobic nature. Spectroscopic characterization, including FTIR and NMR, provides a reference fingerprint for this class of compounds, aiding in the identification and analysis of more complex systems or mixtures containing similar long-chain ketones. The C=O stretching vibration in FTIR, typically observed in the 1650-1700 cm⁻¹ range, is a characteristic feature mdpi.com.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₃H₆₆O | guidechem.comnih.gov |

| Molecular Weight | 478.88 g/mol | nih.govbldpharm.com |

| CAS Number | 22986-69-2 | guidechem.comnih.gov |

| Density (Calculated) | ~0.839-0.84 g/cm³ | chemnet.com |

| Boiling Point (Calc.) | ~521.3 °C at 760 mmHg | chemnet.com |

| Flash Point (Calculated) | ~23.9 °C | chemnet.com |

| LogP (Partition Coeff.) | 13.96 | evitachem.com |

| Physical State | Solid | evitachem.com |

| Solubility in Water | Practically insoluble | evitachem.com |

Utility as a Precursor in Complex Organic Synthesis

The carbonyl group of this compound makes it a potential building block in organic synthesis. Long-chain ketones are recognized for their versatility, participating in reactions such as Grignard additions, Wittig reactions, and aldol (B89426) condensations, which are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures nih.govresearchgate.net.

While specific synthetic routes utilizing this compound are not extensively detailed in the literature, the general reactivity of aliphatic ketones suggests its potential. For instance, research has shown that aryl ketones can undergo multi-carbon homologation via C–C bond cleavage and cross-coupling with alkenols to form longer-chain ketones nih.gov. Similarly, α-alkylation of aliphatic ketones with alcohols, catalyzed by transition metals, offers a pathway to extend carbon chains mdpi.com. The lipophilic nature of this compound could also influence its reactivity and selectivity in various synthetic transformations, potentially directing reactions to specific sites or phases.

Integration into Polymer Chemistry for Tailored Macromolecular Structures

The incorporation of long aliphatic chains and functional groups like ketones into polymer backbones or side chains is a key strategy for tailoring macromolecular properties. While this compound itself is a small molecule, its structural features are relevant to polymer science. Aliphatic polyketones, synthesized from monomers like ethylene (B1197577) and carbon monoxide, are a class of high-performance polymers characterized by excellent mechanical properties and chemical resistance, attributed to the polar ketone linkages in their backbone researchgate.netwikipedia.orgcambridge.org.

Research into bio-based polymers has explored monomers containing both aromatic and aliphatic segments with ketone functionalities, aiming to enhance toughness and introduce reactive sites for cross-linking or further modification rsc.orgrsc.orgresearchgate.net. The long, flexible aliphatic chain of this compound, combined with its reactive carbonyl group, could theoretically be leveraged in the design of novel monomers or as a functional additive to modify polymer matrices, influencing properties such as flexibility, thermal behavior, and surface characteristics.

Development of Novel Chemical Formulations (Excluding Specific End-Uses)

The substantial lipophilicity (LogP = 13.96) and solid state at room temperature suggest that this compound could find utility in various chemical formulations where hydrophobic or waxy properties are desired. Long-chain ketones, in general, are employed in industrial applications, including as precursors for fuel components through hydrogenation mdpi.com and in the formation of ketone waxes via coupling reactions of fatty acids google.com.

While direct applications of this compound in specific end-products like cosmetics or pharmaceuticals are outside the scope of this article, its properties align with those useful in broader material science contexts. For example, studies on related long-chain aliphatic methyl ketones have investigated their potential as insect repellents researchgate.netbioline.org.br, indicating that such compounds can be formulated for specific functional purposes. The chemical industry also utilizes ketones as solvents and intermediates pcc.eu. The unique chain length and central ketone placement of this compound could offer specific advantages in formulations requiring tailored surface activity, lubrication, or as components in specialized coatings or advanced materials.

Compound List:

this compound (CAS: 22986-69-2)

Aliphatic Ketones

Aliphatic Polyketones

Long-chain Aliphatic Ketones

Long-chain Aliphatic Methyl Ketones

Aryl Ketones

Ethylene

Carbon Monoxide

Propylene

Future Research Directions and Methodological Innovations

Integration of Multi-Omics Approaches in Biosynthesis Research

Understanding the biosynthesis of Tritriacontan-17-one, a component of plant cuticular wax, is crucial for harnessing its potential. nih.govnih.gov The traditional study of metabolic pathways is being revolutionized by the integration of multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of biological processes. nih.govresearchgate.net

In the context of this compound, which is derived from very-long-chain fatty acids (VLCFAs), multi-omics studies can elucidate the entire biosynthetic pathway. nih.govacademie-sciences.fr This begins with the synthesis of fatty acids in the plastid, followed by elongation in the endoplasmic reticulum to form VLCFAs. nih.govunl.edu These VLCFAs are then processed into various compounds, including alkanes, secondary alcohols, and ketones like this compound, through either an alcohol-forming or an alkane-forming pathway. nih.gov

By integrating data from different omics levels, researchers can identify the specific genes and enzymes involved in each step of this complex process. mdpi.com For instance, genomics and transcriptomics can pinpoint the genes that are expressed during wax production, while proteomics can identify the corresponding enzymes. nih.gov Metabolomics then confirms the presence of this compound and its precursors. This integrated approach has been successful in identifying biosynthetic gene clusters for other secondary metabolites and holds immense promise for fully mapping the formation of this compound in plants. nih.govmdpi.com

Table 1: Key Multi-Omics Technologies in Biosynthesis Research

| Omics Technology | Role in this compound Biosynthesis Research | Key Insights |

| Genomics | Identification of genes encoding enzymes in the fatty acid elongation and modification pathways. nih.gov | Uncovering the genetic blueprint for the synthesis of VLCFA precursors. |

| Transcriptomics | Analysis of gene expression levels under different conditions to identify genes actively involved in wax production. researchgate.net | Determining which genes are "turned on" during the biosynthesis of this compound. |

| Proteomics | Identification and quantification of proteins (enzymes) directly catalyzing the biosynthetic reactions. nih.gov | Linking specific enzymes to the conversion of VLCFAs to ketones. |

| Metabolomics | Profiling of all metabolites, including this compound and its precursors, to confirm the pathway and identify intermediates. researchgate.net | Providing direct chemical evidence of the biosynthetic pathway. |

Advancements in High-Resolution Analytical Technologies for Trace Analysis

The accurate detection and quantification of this compound, which often exists in trace amounts within complex mixtures of plant waxes, necessitates the use of advanced analytical techniques. researchgate.netscispace.com Traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been the standard for analyzing epicuticular waxes. researchgate.netscispace.comwikipedia.org However, these methods often require extensive and destructive sample preparation. researchgate.net

Recent advancements are focused on developing high-resolution, non-destructive, and in-situ analytical methods. nih.gov Techniques such as Fourier Transform Infrared (FTIR) reflectance microspectroscopy are emerging as powerful tools for imaging the distribution of epicuticular waxes on leaf surfaces in living plants. nih.gov This allows for real-time monitoring of wax composition changes in response to environmental factors. nih.gov

Furthermore, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) offers high sensitivity and specificity for the analysis of complex samples. bam.de For trace analysis, techniques like online mass spectrometry can be employed to monitor processes in real-time without interrupting the system. americanpharmaceuticalreview.com The development of certified reference materials and participation in interlaboratory comparisons are also crucial for ensuring the quality and reliability of trace analysis data. bam.de